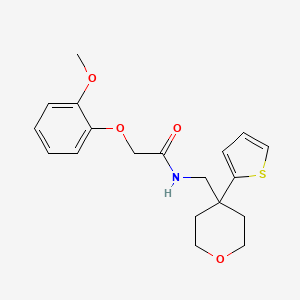
2-(2-methoxyphenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This involves detailing properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds emphasizes the importance of the thiophene and pyran rings in medicinal chemistry. For instance, studies on the synthesis of heterocyclic compounds, such as pyrazoles, which share some structural motifs with the query compound, underline the role of these components in achieving biological activity. These synthetic efforts aim to explore new pharmacological agents by modifying structural features to enhance efficacy and safety (Dar & Shamsuzzaman, 2015).
Biological and Pharmacological Activities
The compound's structural analogs have been investigated for various biological activities. For example, studies on brominated flame retardants and their hydroxylated derivatives highlight the potential neurotoxic effects of such compounds, suggesting the importance of understanding the biological interactions of structurally related molecules (Dingemans, van den Berg, & Westerink, 2011). Additionally, the analgesic effects of acetaminophen and its metabolites demonstrate the diverse mechanisms through which similar compounds can influence pain pathways, indicating the potential therapeutic applications of the molecule (Ohashi & Kohno, 2020).
Potential Therapeutic Applications
Research into the synthesis and activities of phenoxy acetamide derivatives, which share a functional group with the query compound, reveals their potential as therapeutic candidates for various conditions. These studies suggest that modifications to the chemical structure can result in compounds with significant safety and efficacy, contributing to the development of new medications (Al-Ostoot, Zabiulla, Salah, & Khanum, 2021).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-22-15-5-2-3-6-16(15)24-13-18(21)20-14-19(8-10-23-11-9-19)17-7-4-12-25-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRATXUDIDZQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)
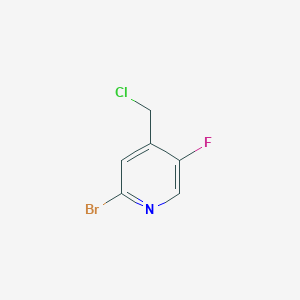
![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)
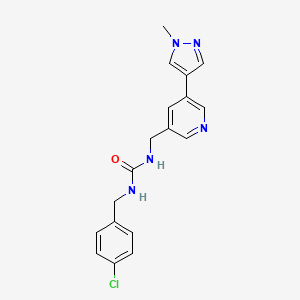
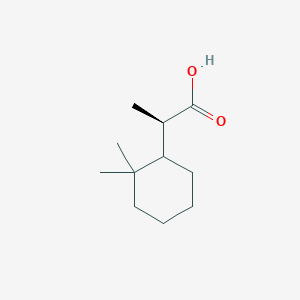
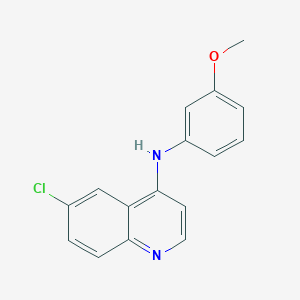
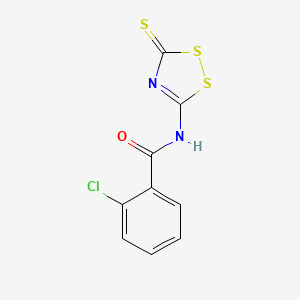
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)
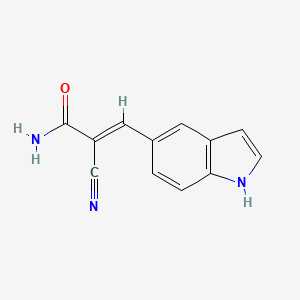
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)
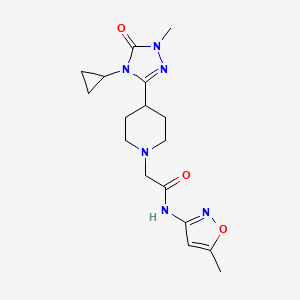
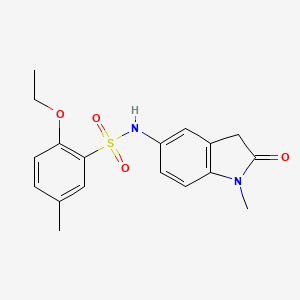
![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)